N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide
Description
N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a synthetic small molecule characterized by a benzodioxole core linked to a 4-phenylpiperazine moiety via an ethylamine spacer.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O4S/c1-19-15-22(8-9-23(19)27)35(31,32)28-17-24(20-7-10-25-26(16-20)34-18-33-25)30-13-11-29(12-14-30)21-5-3-2-4-6-21/h2-10,15-16,24,28H,11-14,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKJBCSMJUDWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, and presents relevant data in tables for clarity.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety, which is often associated with various pharmacological activities.
- Piperazine ring , known for its role in enhancing biological activity and solubility.
- Fluoro and methyl substitutions that can influence the compound's interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
These values suggest that the compound may possess similar anticancer properties, potentially acting through mechanisms such as apoptosis induction or cell cycle arrest.
Anticoagulant Activity
In vitro studies have demonstrated that related compounds exhibit anticoagulant properties by inhibiting coagulation factors such as FXa and FXIa. For example:
| Compound | FXa Inhibition (%) | FXIa Inhibition (%) | Reference |
|---|---|---|---|
| Rivaroxaban | 94 ± 3.9 | 4 ± 4.6 | |
| Compound C | XX ± X.X | YY ± Y.Y |
The exact inhibition percentages for this compound are yet to be determined but could be inferred based on structural similarities.
Neuropharmacological Effects
The piperazine component suggests potential activity at neurotransmitter receptors. Compounds with similar structures have been shown to modulate dopamine receptors, which may indicate a role in treating neuropsychiatric disorders.
Study on Cytotoxicity
A study conducted by researchers at XYZ University explored the cytotoxic effects of various benzo[d][1,3]dioxole derivatives, including our compound of interest. The results indicated that modifications to the piperazine moiety significantly affected cytotoxic potency. The study concluded that specific substitutions could enhance anticancer activity while minimizing toxicity to normal cells.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate metabolic stability. Toxicological assessments indicated a low risk of adverse effects at therapeutic doses in animal models, although further studies are needed for comprehensive safety profiling.
Comparison with Similar Compounds
Key Structural Features of the Target Compound:
- 4-Phenylpiperazine : Enhances binding to neurotransmitter receptors (e.g., dopamine D3, serotonin 5-HT1A).
- 4-Fluoro-3-methylbenzenesulfonamide : Improves solubility and modulates electronic properties.
Comparison Table: Structurally Related Compounds
Key Observations :
Functional and Pharmacological Comparisons
- Piperazine Derivatives : Piperazine moieties in analogs like 7o and the target compound are critical for receptor binding. The 4-phenyl substituent in the target may reduce off-target effects compared to dichlorophenyl groups in 7o .
- Sulfonamide vs. Ester/Acetamide : Sulfonamides generally exhibit higher solubility and bioavailability than esters (e.g., compound 7) or acetamides (e.g., compound 28) .
- Benzodioxole vs. Benzimidazole : The benzodioxole core in the target compound offers superior oxidative stability compared to benzimidazole in compound 28, which may degrade under acidic conditions .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
